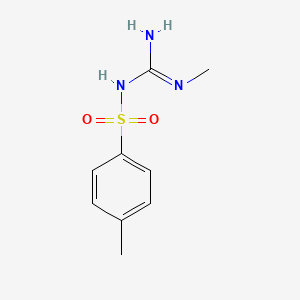
Benzenamine, N-(1-azulenylmethylene)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(1-azulenylmethylene)-4-methyl- is a compound that features a unique structure combining a benzenamine moiety with an azulenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(1-azulenylmethylene)-4-methyl- typically involves the condensation of 4-methylbenzenamine with 1-azulenecarbaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(1-azulenylmethylene)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azulenyl ketones or quinones.
Reduction: Reduction reactions can convert the azulenylmethylene group to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzenamine and azulenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulenyl ketones, while reduction can produce more saturated derivatives of the original compound.
Scientific Research Applications
Benzenamine, N-(1-azulenylmethylene)-4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s chromophoric properties make it useful in the development of dyes and pigments.
Mechanism of Action
The mechanism by which Benzenamine, N-(1-azulenylmethylene)-4-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azulenylmethylene group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Pathways involved may include modulation of signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(1-azulenylmethylene)-: Lacks the methyl group on the benzenamine moiety.
Azulen-1-yl diazenes: Compounds with an azo group between the azulenyl and benzenamine moieties.
1-Vinylazulenes: Compounds with a vinyl group at the 1-position of the azulene ring.
Uniqueness
Benzenamine, N-(1-azulenylmethylene)-4-methyl- is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with other molecules .
Properties
CAS No. |
93728-74-6 |
|---|---|
Molecular Formula |
C18H15N |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
1-azulen-1-yl-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C18H15N/c1-14-7-11-17(12-8-14)19-13-16-10-9-15-5-3-2-4-6-18(15)16/h2-13H,1H3 |
InChI Key |
ZCKHPUFSNYKKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C3C=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


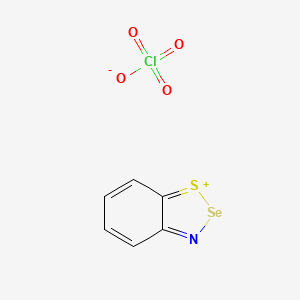
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)
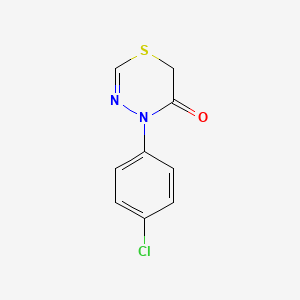
![3-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B14355366.png)

![5-Fluorotetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-3,5,7-triene](/img/structure/B14355381.png)
![5-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]naphthalene-2-sulfonic acid](/img/structure/B14355390.png)
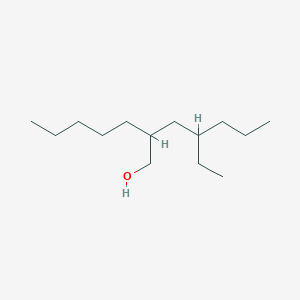
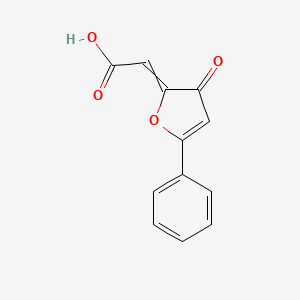
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)


